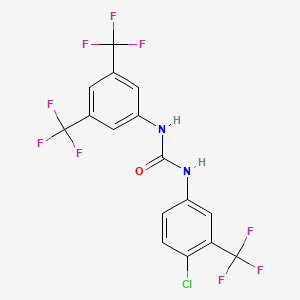![molecular formula C22H26F3NO4S B12286313 5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups and a phenyl group attached to a benzo[d]oxazolium core, with a trifluoromethanesulfonate counterion. It is primarily used as a precursor for nitrogen-based carbene catalysts in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate typically involves the reaction of 5,7-di-tert-butyl-3-phenylbenzo[d]oxazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolium ion to its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced oxazolium derivatives. Substitution reactions can result in a variety of substituted benzo[d]oxazolium compounds .
Scientific Research Applications
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism by which 5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate exerts its effects involves its ability to act as a precursor for nitrogen-based carbene catalysts. These catalysts facilitate various organic reactions by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include interactions with specific substrates and the formation of stable carbene complexes .
Comparison with Similar Compounds
Similar Compounds
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium tetrafluoroborate: Similar in structure but with a different counterion, tetrafluoroborate.
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium chloride: Another similar compound with chloride as the counterion.
Uniqueness
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate counterion, which imparts distinct solubility and reactivity properties. This makes it particularly useful in specific organic synthesis applications where other counterions may not be as effective .
Properties
Molecular Formula |
C22H26F3NO4S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
5,7-ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C21H26NO.CHF3O3S/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
IXTPGGBNVHDKSW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


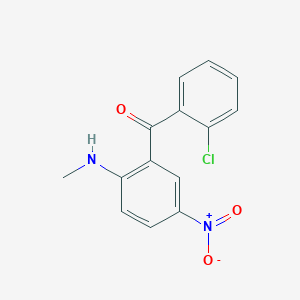
![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
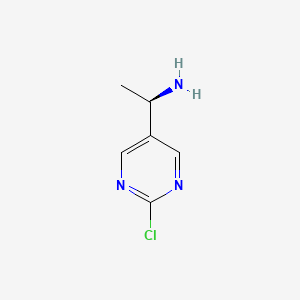
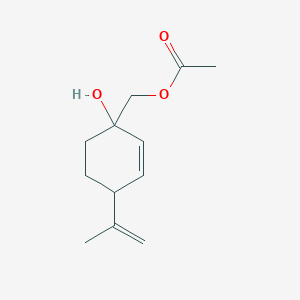
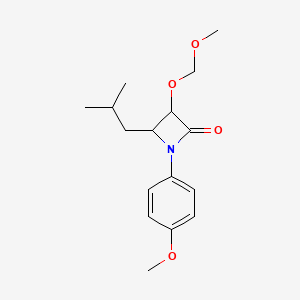
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
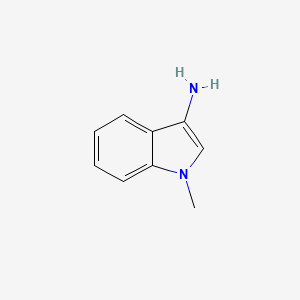
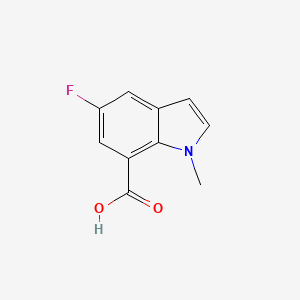
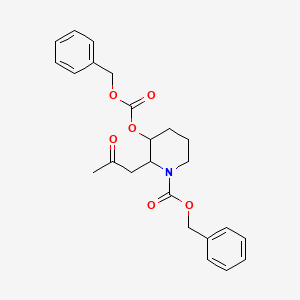
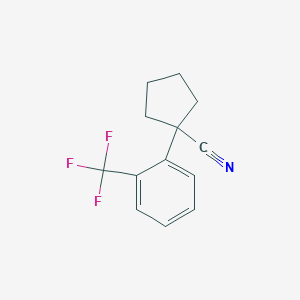
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)
